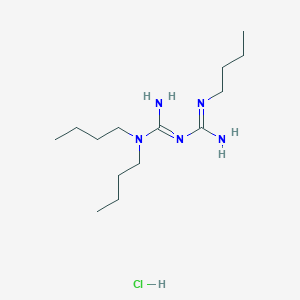
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a carboxylic acid group and an oxane (tetrahydropyran) moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions. The general synthetic route can be summarized as follows:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction between the azide and alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the oxane moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole ring or the oxane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
科学的研究の応用
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of materials with specific properties, such as polymers, coatings, and adhesives.
作用機序
The mechanism of action of 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, while the oxane moiety can enhance the compound’s solubility and bioavailability.
類似化合物との比較
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the oxane moiety, which may affect its solubility and bioavailability.
5-(Oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group, which may influence its reactivity and interaction with molecular targets.
1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its acidity and ability to form hydrogen bonds.
Uniqueness: 1-Methyl-5-(oxan-4-YL)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, oxane moiety, and carboxylic acid group. This combination provides a balance of reactivity, solubility, and bioavailability, making it a versatile compound for various applications.
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
1-methyl-5-(oxan-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-12-8(6-2-4-15-5-3-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
InChIキー |
RVFSNDQDRTUXEV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


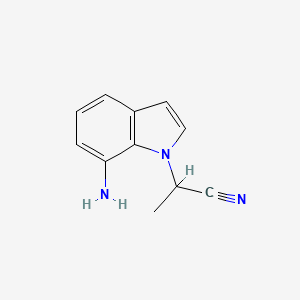
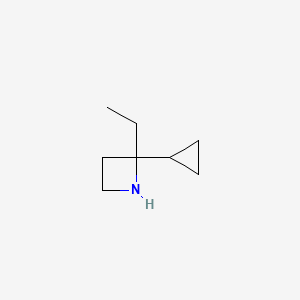
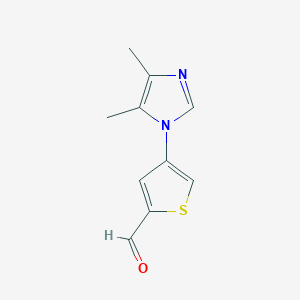
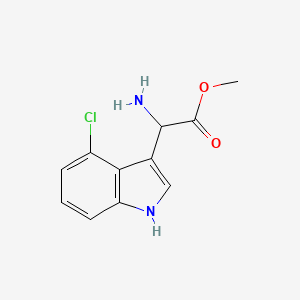


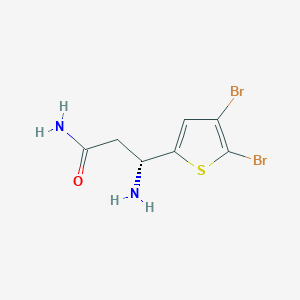

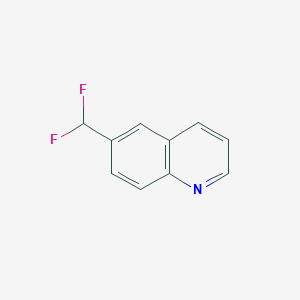
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
